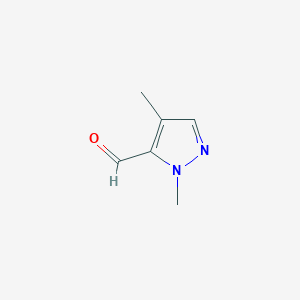

1,4-Dimethyl-1H-pyrazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-7-8(2)6(5)4-9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRBNVXIPYCEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171645-70-7 | |

| Record name | 1,4-dimethyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed, scientifically-grounded, and practical approach to the preparation of this target molecule. The synthesis of the requisite starting material, 1,4-dimethyl-1H-pyrazole, is first detailed, followed by an in-depth exploration of the Vilsmeier-Haack formylation reaction to yield the desired aldehyde. This guide emphasizes the mechanistic rationale behind the procedural steps, safety considerations, and a thorough characterization of the final product to ensure a self-validating and reproducible synthetic protocol.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities.[1] The pyrazole nucleus is a privileged scaffold found in numerous approved drugs and clinical candidates, exhibiting a wide spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a formyl group onto the pyrazole ring, as in this compound, provides a versatile chemical handle for further molecular elaboration, enabling the construction of more complex and biologically active molecules. This aldehyde can serve as a key intermediate in the synthesis of Schiff bases, chalcones, and other heterocyclic systems, making its efficient and reliable synthesis a topic of considerable interest to the scientific community.

Strategic Approach: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands as a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, readily reacts with electron-rich systems like the pyrazole ring to introduce a formyl group after hydrolysis.

The choice of the Vilsmeier-Haack reaction for the synthesis of this compound is predicated on its efficiency, regioselectivity, and the ready availability of the required reagents. The electron-donating nature of the two methyl groups on the pyrazole ring activates it towards electrophilic substitution, making it an ideal substrate for this transformation.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, which is then attacked by the chloride ion to form a chloroiminium ion, the active electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.

-

Rearomatization: A base, typically DMF from the reaction mixture, abstracts a proton from the sigma complex to restore the aromaticity of the pyrazole ring.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during the workup to yield the final aldehyde product.

Sources

1,4-Dimethyl-1H-pyrazole-5-carbaldehyde chemical properties

An In-depth Technical Guide to 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic aldehyde that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, which combines the stable, aromatic pyrazole nucleus with a reactive aldehyde functional group, makes it a versatile intermediate for the construction of complex molecular architectures. The pyrazole core is recognized as a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved pharmaceuticals ranging from anti-inflammatory agents to kinase inhibitors.[1][2] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of a compound dictate its handling, reactivity, and analytical profile. This compound is typically a solid at room temperature, and its identity is confirmed through a combination of its unique structural identifiers and physical constants.[3]

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| CAS Number | 1171645-70-7 | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥96% | [3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,4-Dimethyl-2H-pyrazole-3-carbaldehyde | [3] |

| InChI Key | LGRBNVXIPYCEFL-UHFFFAOYSA-N | [3] |

| SMILES | Cc1cnn(C)c1C=O |

Synthesis via Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of pyrazole-5-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The causality behind this choice of methodology rests on the high electron density of the pyrazole ring, which makes it susceptible to electrophilic substitution by the Vilsmeier reagent.

Mechanism and Rationale

The process involves two key stages:

-

Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][7]

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[5][8] The reaction is regioselective, with formylation occurring at the C5 position, which is activated by the adjacent nitrogen atoms.

Caption: Vilsmeier-Haack reaction workflow for pyrazole formylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general Vilsmeier-Haack formylation methods for pyrazoles.[9][10]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3-5 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1,4-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-90 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the compound, validating its structure and purity. While specific spectra for this exact compound are proprietary, the expected data can be reliably predicted based on its functional groups and known data for analogous structures.[11][12]

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aldehyde (-CHO) | δ 9.5 - 10.5 ppm (s, 1H) | The aldehyde proton is highly deshielded by the electronegative oxygen atom.[13] |

| Pyrazole C3-H | δ 7.5 - 8.0 ppm (s, 1H) | Aromatic proton on the electron-deficient pyrazole ring. | |

| N-Methyl (-NCH₃) | δ 3.8 - 4.2 ppm (s, 3H) | Methyl group attached to a nitrogen atom within the aromatic ring. | |

| C-Methyl (-CCH₃) | δ 2.2 - 2.6 ppm (s, 3H) | Methyl group attached to a carbon atom of the pyrazole ring.[14] | |

| ¹³C NMR | Carbonyl (C=O) | δ 180 - 190 ppm | Characteristic downfield shift for an aldehyde carbonyl carbon.[12] |

| Pyrazole Ring Carbons | δ 110 - 150 ppm | Aromatic carbons in a heterocyclic system. | |

| N-Methyl (-NCH₃) | δ 35 - 40 ppm | Upfield shift typical for a methyl group on a nitrogen. | |

| C-Methyl (-CCH₃) | δ 10 - 15 ppm | Upfield shift for a methyl group on an aromatic carbon. | |

| IR Spectroscopy | C=O Stretch (Aldehyde) | 1680 - 1700 cm⁻¹ | Strong, characteristic absorption for a conjugated aldehyde carbonyl.[15] |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | C-H stretching vibration of the pyrazole ring proton. | |

| C-H Stretch (Aliphatic) | 2900 - 3000 cm⁻¹ | C-H stretching vibrations of the methyl groups. | |

| C=N / C=C Stretch | 1500 - 1600 cm⁻¹ | Aromatic ring stretching vibrations.[16] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 124.14 | Corresponds to the molecular weight of the compound. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its aldehyde functional group, making it a versatile precursor for a wide range of derivatives. The pyrazole ring itself is relatively stable but its electronic nature influences the reactivity of the attached aldehyde.

Reactions of the Aldehyde Group

The aldehyde moiety is a key handle for synthetic transformations.[17]

-

Reductive Amination: A cornerstone reaction in drug development, it reacts with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.

-

Condensation Reactions: It readily undergoes condensation with various nucleophiles. For example, reaction with hydrazines or hydroxylamines yields hydrazones and oximes, respectively. Its use in multicomponent reactions to build complex heterocyclic systems like pyrano[2,3-c]pyrazoles is also well-documented for related pyrazole aldehydes.[18]

-

Oxidation: Can be oxidized to the corresponding 1,4-dimethyl-1H-pyrazole-5-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be selectively reduced to the primary alcohol, (1,4-dimethyl-1H-pyrazol-5-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

Caption: Key reactivity pathways of the aldehyde group.

Applications in Research and Drug Discovery

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[19][20][21] this compound serves as a critical intermediate in the synthesis of these complex, biologically active molecules. Its aldehyde function allows for the facile introduction of diverse side chains and functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The dimethylated pyrazole core provides metabolic stability, a desirable property for drug candidates.[1]

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential.

-

Hazard Classification: Acute Toxicity, Oral, Category 4.

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Hazard Statement: H302 - Harmful if swallowed.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is classified as a combustible solid.

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and reactivity. A thorough understanding of its synthesis via the Vilsmeier-Haack reaction, its distinct spectroscopic signature, and the versatility of its aldehyde functional group empowers researchers to leverage this compound effectively. Its role as a scaffold in the synthesis of novel compounds for pharmaceutical and materials science applications underscores its continued importance in the field of chemical research and development.

References

-

Bansal, Y., & Silakari, O. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2135-2155. Available from: [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. Available from: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules, 26(16), 4936. Available from: [Link]

-

Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Ansari, A., et al. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. International Journal of Chemical and Biochemical Sciences, 4(1), 25-73. Available from: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 5, 2026, from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 5, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Journal of Chemical Sciences. Retrieved January 5, 2026, from [Link]

-

1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- | C8H14N2 | CID 557693 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2909. Available from: [Link]

-

El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. Available from: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 5, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules, 26(16), 4936. Available from: [Link]

-

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available from: [Link]

-

1′,5′-Dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde. (n.d.). CAS Common Chemistry. Retrieved January 5, 2026, from [Link]

-

A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. (2019). American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 131-144. Available from: [Link]

-

Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

3,5-Dimethylpyrazole - NIST WebBook. (n.d.). NIST. Retrieved January 5, 2026, from [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2021). The Journal of Physical Chemistry A, 125(44), 9636-9649. Available from: [Link]

-

IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. asrjetsjournal.org [asrjetsjournal.org]

- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 14. 1,4-DIMETHYLPYRAZOLE(1072-68-0) 1H NMR spectrum [chemicalbook.com]

- 15. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 16. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde

Introduction: The Significance of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile biological activities.[1] this compound (CAS No. 1171645-70-7) is a key synthetic intermediate, providing a reactive aldehyde functional group for the elaboration of more complex molecular architectures. Its structural elucidation through spectroscopic methods is a critical first step in any research and development pipeline.

This guide provides a comprehensive overview of the spectroscopic characterization of this compound. As this is a specialized reagent, readily available complete spectroscopic data is not always published. Therefore, this document serves as both a repository of predicted data based on analogous compounds and a practical guide to the experimental protocols required for its definitive identification and quality control.

Molecular Structure and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | |

| CAS Number | 1171645-70-7 | [2][3] |

| Appearance | Solid | |

| InChI Key | LGRBNVXIPYCEFL-UHFFFAOYSA-N | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons in this compound. These predictions are based on the analysis of structurally similar pyrazole derivatives.[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~9.8 - 10.2 | Singlet (s) | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Its chemical shift is expected in this characteristic downfield region.[4] |

| ~7.5 - 7.8 | Singlet (s) | 1H | Pyrazole C3-H | The proton on the pyrazole ring is in an electron-deficient environment, leading to a downfield chemical shift. |

| ~3.8 - 4.1 | Singlet (s) | 3H | N-Methyl protons (N-CH₃) | The methyl group attached to the nitrogen atom is deshielded compared to a typical C-methyl group due to the electronegativity of the nitrogen. |

| ~2.4 - 2.7 | Singlet (s) | 3H | C4-Methyl protons (C-CH₃) | The methyl group attached to the C4 position of the pyrazole ring is expected to appear in this region. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The predicted chemical shifts for the carbon atoms are detailed below. These are estimated from data on analogous pyrazole compounds.[4][5]

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~185 - 190 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of the aldehyde is highly deshielded and appears at a very downfield chemical shift.[4] |

| ~148 - 152 | Pyrazole C5 | The carbon atom of the pyrazole ring bearing the aldehyde group. |

| ~138 - 142 | Pyrazole C3 | The carbon atom of the pyrazole ring bearing a proton. |

| ~115 - 120 | Pyrazole C4 | The carbon atom of the pyrazole ring bearing the methyl group. |

| ~35 - 40 | N-Methyl Carbon (N-CH₃) | The chemical shift of the N-methyl carbon is influenced by the nitrogen atom. |

| ~10 - 15 | C4-Methyl Carbon (C-CH₃) | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.[4] |

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR spectrum is critical for structural confirmation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of this compound and providing valuable information about its structure through fragmentation patterns.

Predicted Mass Spectrum

| m/z | Ion | Rationale and Expert Insights |

| 124.06 | [M]⁺ | The molecular ion peak, corresponding to the exact mass of C₆H₈N₂O. |

| 125.07 | [M+H]⁺ | In soft ionization techniques like electrospray ionization (ESI), the protonated molecule is often the base peak. |

| 95.05 | [M-CHO]⁺ | A characteristic fragmentation pattern for aldehydes is the loss of the formyl radical. |

| 81.06 | [M-CHO-CH₃]⁺ | Subsequent loss of a methyl radical from the [M-CHO]⁺ fragment. |

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) capabilities.

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

Data Acquisition (ESI-MS):

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

The mass range should be set to scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Rationale and Expert Insights |

| ~2920 - 3000 | C-H stretch (methyl) | Characteristic stretching vibrations of the methyl groups. |

| ~2820 and ~2720 | C-H stretch (aldehyde) | The presence of two distinct C-H stretching bands for the aldehyde proton (Fermi resonance) is a strong indicator of this functional group. |

| ~1680 - 1700 | C=O stretch (aldehyde) | A strong, sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde. The conjugation with the pyrazole ring will slightly lower the frequency compared to a simple aliphatic aldehyde. |

| ~1500 - 1600 | C=N and C=C stretch (pyrazole ring) | Stretching vibrations of the pyrazole ring. |

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum over the range of 4000 to 400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and water vapor absorptions.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.

Sources

1,4-Dimethyl-1H-pyrazole-5-carbaldehyde CAS number and identifiers

An In-Depth Technical Guide to 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Applications

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal framework for designing potent and selective therapeutic agents, from kinase inhibitors for oncology to treatments for hypertension and viral infections.[2]

Within the vast chemical space of pyrazole derivatives, this compound emerges as a highly versatile and valuable building block. The strategic placement of a reactive aldehyde group on the dimethylated pyrazole ring provides a synthetic handle for extensive molecular elaboration. This guide offers a senior application scientist's perspective on this key intermediate, detailing its core properties, providing field-proven insights into its synthesis and reactivity, and exploring its applications for researchers, scientists, and drug development professionals.

Section 1: Core Compound Identifiers & Physicochemical Properties

Precise identification is the foundation of reproducible science. The following tables summarize the essential identifiers and known physical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1171645-70-7 | [3][4][5] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,4-Dimethyl-2H-pyrazole-3-carbaldehyde | [3] |

| Molecular Formula | C₆H₈N₂O | [3][4][6] |

| Molecular Weight | 124.14 g/mol | [6] |

| Canonical SMILES | Cc1cnn(C)c1C=O | [6] |

| InChI | 1S/C6H8N2O/c1-5-3-7-8(2)6(5)4-9/h3-4H,1-2H3 | [3] |

| InChIKey | LGRBNVXIPYCEFL-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | [3][6] |

| Purity | ≥96% (Commercially available) | [3] |

| MDL Number | MFCD11506567 | [6] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of pyrazole-carbaldehydes is most effectively achieved via the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich heterocycles.[7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrazole ring to install the formyl group.

For this compound, the starting material would be 1,4-dimethyl-1H-pyrazole. The formylation is directed to the C5 position, which is activated for electrophilic substitution.

Caption: Mechanism of Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established procedures for analogous compounds.[8][9]

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Causality: Cooling is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation of the Vilsmeier reagent.

-

Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt (Vilsmeier reagent).

-

-

Formylation Reaction:

-

Dissolve 1,4-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 2-4 hours.

-

Causality: Heating provides the necessary activation energy for the electrophilic substitution on the pyrazole ring, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Trustworthiness: This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive reagents.

-

Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution or cold 10% sodium hydroxide (NaOH) solution until the pH is approximately 7-8.

-

The product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains in solution, extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

-

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its aldehyde group, which serves as a gateway to a vast array of chemical transformations.

-

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with hydroxylamines to form oximes. These reactions are fundamental for building more complex molecular scaffolds.

-

Reductive Amination: A powerful follow-up to imine formation, reductive amination allows for the synthesis of secondary amines by reducing the C=N double bond, a crucial transformation in drug development.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, enabling carbon-carbon bond formation and chain extension.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to different functional group classes.

Caption: Synthetic utility of the aldehyde group.

Section 4: Applications in Research and Drug Discovery

The pyrazole scaffold is a validated pharmacophore, and this compound is an excellent starting point for exploring this chemical space.

-

Fragment-Based Drug Discovery (FBDD): As a low molecular weight compound, it serves as an ideal fragment for screening against biological targets. Hits can be elaborated synthetically from the aldehyde handle to improve potency and selectivity.

-

Combinatorial Chemistry: The aldehyde functionality is well-suited for high-throughput synthesis of compound libraries. By reacting it with diverse sets of amines, hydrazines, or other nucleophiles, researchers can rapidly generate thousands of distinct molecules for biological screening.[1]

-

Kinase Inhibitor Scaffolds: Many successful kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket.[2] This compound can be used to construct novel pyrazole-based derivatives that mimic the hinge-binding motifs required for potent kinase inhibition.[10]

-

Agrochemicals: Pyrazole derivatives are also prominent in the agrochemical industry, exhibiting fungicidal and insecticidal properties.[8] The title compound is a key intermediate for synthesizing novel crop protection agents.

Section 5: Safety, Handling, and Storage

Proper handling is paramount when working with any chemical intermediate. The following guidelines are based on available safety data sheets (SDS).[6][11][12]

Table 3: GHS Hazard Information

| Category | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [6] | |

| Signal Word | Warning | [6] | |

| Hazard Statement | H302 | Harmful if swallowed | [6] |

| Precautionary | P264, P270, P301+P312, P330, P501 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. Dispose of contents/container to an approved waste disposal plant. | [11][13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Eyewash stations and safety showers should be readily accessible.[14]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield meeting government standards such as NIOSH (US) or EN 166 (EU).[12]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[12][15] Wear a lab coat or other protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved particulate respirator.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials.[11][15]

-

Disposal: Dispose of this material and its container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[13] Do not allow the product to enter drains.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic entry point into the rich and pharmacologically relevant world of pyrazole derivatives. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an indispensable tool for medicinal chemists, synthetic researchers, and drug discovery programs. By understanding its properties, synthesis, and reactivity, scientists are well-equipped to leverage this powerful building block in the rational design of the next generation of therapeutics and advanced materials.

References

-

Angene Chemical. Safety Data Sheet. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

CAS Common Chemistry. 1′,5′-Dimethyl-1-phenyl[3,4′-bi-1H-pyrazole]-4-carboxaldehyde. [Link]

-

Duarte, et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

-

Pyrazoles database. Synthesis, physical properties. [Link]

-

Hyma Synthesis Pvt. Ltd. Product List. [Link]

-

PubChem. 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)-. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ResearchGate. [Link]

-

PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. [Link]

-

PubChem. 1,5-Dimethylpyrazole. [Link]

-

Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. [Link]

-

Fun, H.-K., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

-

El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

-

Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

-

Sharma, A., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

de Oliveira, R. J., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

-

Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. 3,5-Dimethylpyrazole. [Link]

-

Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. [Link]

-

Jasinski, J. P., et al. (2012). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

-

Fun, H.-K., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1171645-70-7 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Biological Activity of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde and its Analogs

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its unique electronic properties and structural versatility have enabled the development of a wide array of therapeutic agents across diverse disease areas.[4][5] From the well-established anti-inflammatory properties of celecoxib, a selective COX-2 inhibitor, to promising new anticancer and antimicrobial agents, the pyrazole nucleus continues to be a fertile ground for drug discovery.[2][4][6] This guide focuses on a specific, yet representative, member of this class: 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde. While direct biological data on this exact molecule is emerging, this document will provide a comprehensive overview of the known and potential biological activities by examining its closely related analogs. We will delve into the synthetic rationale, mechanisms of action, and the experimental frameworks used to validate the therapeutic promise of pyrazole carbaldehydes.

Synthesis of Pyrazole Carbaldehydes: The Vilsmeier-Haack Reaction as a Key Strategy

The introduction of a formyl group onto the pyrazole ring is a critical step in the synthesis of many biologically active derivatives. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.[1][7] This reaction typically involves the treatment of a suitable hydrazone precursor with a Vilsmeier reagent, which is a complex of a substituted amide (like dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).[1][8]

The causality behind this experimental choice lies in the electrophilic nature of the Vilsmeier reagent, which readily attacks the electron-rich pyrazole ring, leading to formylation. The reaction is versatile and allows for the synthesis of a variety of substituted pyrazole-4-carbaldehydes.[8]

Generalized Experimental Protocol for Vilsmeier-Haack Formylation

-

Preparation of the Vilsmeier Reagent: To a cooled solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with constant stirring. The mixture is stirred for a specified time at a low temperature to form the Vilsmeier reagent.

-

Reaction with Hydrazone: The appropriate hydrazone precursor is then added to the freshly prepared Vilsmeier reagent.

-

Heating and Monitoring: The reaction mixture is heated, typically at 60-70°C, for several hours.[8] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into cold water and neutralized. The resulting product is then extracted, dried, and purified, often by recrystallization or column chromatography, to yield the desired pyrazole carbaldehyde.[9]

References

- 1. chemmethod.com [chemmethod.com]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Value of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

Preamble: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its metabolic stability and versatile synthetic handles.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The strategic importance of the pyrazole core lies in its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, metal coordination, and hydrophobic interactions. This guide focuses on a specific, yet highly versatile, derivative: 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde . We will explore its intrinsic chemical attributes and delineate its potential as a pivotal building block for the synthesis of novel, biologically active molecules.

Molecular Profile of this compound

This compound (C₆H₈N₂O) is a solid compound with a molecular weight of 124.14 g/mol . Its structure is characterized by a pyrazole ring N-methylated at position 1 and C-methylated at position 4, with a formyl group (carbaldehyde) at position 5. This specific arrangement of substituents confers distinct reactivity and potential for elaboration into more complex molecular architectures. The aldehyde group, in particular, is a versatile functional handle for a wide array of chemical transformations, making this molecule an attractive starting point for library synthesis and lead optimization campaigns.[6]

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [7] |

| Molecular Weight | 124.14 | |

| InChI Key | LGRBNVXIPYCEFL-UHFFFAOYSA-N | [7] |

| Form | Solid | |

| CAS Number | 1171645-70-7 |

The Synthetic Versatility of the Pyrazole-5-carbaldehyde Moiety

The carbaldehyde at the C5 position is the key to the synthetic utility of this building block. It serves as an electrophilic center, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity allows for the systematic exploration of the chemical space around the pyrazole core, a fundamental activity in drug discovery.

Reductive Amination: A Gateway to Diverse Amine Scaffolds

Reductive amination is a robust and widely employed method for the synthesis of secondary and tertiary amines. In the context of this compound, this reaction provides a straightforward route to a diverse library of N-substituted pyrazole derivatives. The initial reaction with a primary or secondary amine forms a transient imine or iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the corresponding amine.

Caption: Reductive amination workflow.

This strategy is particularly valuable for introducing a wide range of functional groups and physicochemical properties into the final molecule, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Wittig and Horner-Wadsworth-Emmons Reactions: Olefin Synthesis

The aldehyde functionality is a perfect substrate for Wittig and Horner-Wadsworth-Emmons (HWE) reactions to generate vinyl-linked pyrazoles. These reactions are highly reliable for the formation of carbon-carbon double bonds with good control over stereochemistry (E/Z selectivity), particularly in the HWE variant. The resulting vinyl pyrazoles can serve as intermediates for further functionalization or as final compounds with potential biological activity.

Aldol and Knoevenagel Condensations: Building Molecular Complexity

Condensation reactions, such as the Aldol and Knoevenagel reactions, allow for the formation of α,β-unsaturated carbonyl compounds. Reacting this compound with enolates (Aldol) or active methylene compounds (Knoevenagel) can rapidly increase molecular complexity. These products are valuable Michael acceptors and can participate in subsequent conjugate addition reactions to build even more elaborate structures. The Claisen-Schmidt condensation is a related and powerful method for synthesizing chalcone-like structures, which are known to possess a wide array of biological activities, including anti-inflammatory and anticancer effects.[8]

Potential Therapeutic Applications and Drug Design Strategies

While direct biological data for this compound is not extensively documented, its structural features suggest several promising avenues for medicinal chemistry exploration. The pyrazole core is a known pharmacophore in numerous approved drugs, including kinase inhibitors and anti-inflammatory agents.[1]

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that acts as a scaffold to present substituents that interact with the ATP-binding site of the kinase. The N-methylpyrazole moiety can serve as a robust anchor within this pocket. By applying the synthetic strategies outlined above, one can append various side chains to the C5 position to target specific regions of the kinase active site, such as the hinge region, the DFG motif, and the solvent-exposed region.

Caption: Kinase inhibitor design workflow.

Anti-inflammatory Agents

Pyrazole derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs) and newer anti-inflammatory agents. The synthesis of pyrazole-based chalcones and other related structures via Knoevenagel or Claisen-Schmidt condensations from this compound is a promising strategy.[8] These compounds can be screened for their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.

Antimicrobial and Antifungal Agents

The pyrazole scaffold is also present in a number of antimicrobial and antifungal agents. The generation of Schiff bases through the condensation of this compound with various aromatic or heterocyclic amines, followed by reduction, can yield a library of compounds for screening against a panel of pathogenic bacteria and fungi.[6]

Experimental Protocols

The following protocols are provided as examples of how this compound can be utilized in a research setting. These are generalized procedures and may require optimization for specific substrates.

General Protocol for Reductive Amination

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 10 mL) is added the desired primary or secondary amine (1.1 mmol).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine or iminium intermediate. Acetic acid (1-2 drops) can be added to catalyze this step.

-

Reduction: Sodium triacetoxyborohydride (STAB) (1.5 mmol) is added portion-wise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 15 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted amine.

General Protocol for Knoevenagel Condensation

-

Reaction Setup: A mixture of this compound (1.0 mmol), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and a catalytic amount of a base (e.g., piperidine or triethylamine, 0.1 mmol) in a suitable solvent (e.g., ethanol or toluene, 10 mL) is prepared.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 2-6 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its strategic combination of a privileged pyrazole scaffold and a reactive carbaldehyde functional group provides a robust platform for the synthesis of diverse compound libraries. The potential applications span several key therapeutic areas, including oncology, inflammation, and infectious diseases. The synthetic accessibility and the potential for straightforward chemical modification make this compound an attractive starting point for drug discovery programs aimed at developing novel and effective therapeutic agents.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde Derivatives and Analogues in Modern Drug Discovery

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in numerous approved therapeutic agents.[1][2] This guide focuses on a specific, highly versatile subset: 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde and its derivatives. The strategic placement of the dimethyl groups and the reactive carbaldehyde at the C5 position provides a unique combination of metabolic stability and synthetic accessibility. This document serves as a technical primer, elucidating the synthesis of the core scaffold, detailing key derivatization strategies, and exploring the vast therapeutic applications of the resulting analogues, from oncology to infectious diseases. We will dissect proven experimental protocols and provide field-proven insights to empower researchers in their quest to develop next-generation therapeutics based on this potent chemical entity.

Chapter 1: The this compound Scaffold: An Introduction

Core Structure and Physicochemical Properties

The foundational molecule, this compound, is a solid compound characterized by its distinct arrangement of a five-membered diazole ring with methyl substitutions at the N1 and C4 positions and a formyl group at the C5 position.[3][4] This specific substitution pattern influences the molecule's electronic properties and steric profile, which are critical determinants of its biological activity and synthetic reactivity.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Source(s) |

| CAS Number | 1171645-70-7 | [3] |

| Molecular Formula | C₆H₈N₂O | [3][4] |

| Molecular Weight | 124.14 g/mol | [3][4] |

| InChI Key | LGRBNVXIPYCEFL-UHFFFAOYSA-N | [3][4] |

| Synonyms | 1,4-dimethylpyrazole-5-carbaldehyde; 2,4-Dimethyl-2H-pyrazole-3-carbaldehyde | [3] |

| Form | Solid | [3][4] |

Significance in Medicinal Chemistry: The "Privileged" Pyrazole Core

The pyrazole ring is a prominent feature in a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction drug Sildenafil, and the kinase inhibitor Ruxolitinib.[2][5] Its success stems from several key attributes:

-

Aromatic Stability: The ring is stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.

-

Hydrogen Bonding: The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.

-

Tunable Electronics: The scaffold allows for substitution at multiple positions, enabling fine-tuning of electronic and steric properties to optimize potency and selectivity.

The 1,4-dimethyl substitution pattern, in particular, blocks two potential sites of metabolism and provides a defined vector for substituents, making it an excellent starting point for library synthesis.

The Role of the C5-Carbaldehyde Group as a Synthetic Handle

The aldehyde functionality is a versatile chemical handle, serving as an electrophilic site for a multitude of chemical transformations. This allows the core scaffold to be elaborated into vast libraries of diverse derivatives. Its reactivity is central to the exploration of structure-activity relationships (SAR), enabling chemists to systematically probe the chemical space around the pyrazole core to identify compounds with optimal biological activity.

Chapter 2: Synthesis and Derivatization Strategies

Synthesis of the Core Scaffold

The synthesis of substituted pyrazole carbaldehydes is often achieved via the Vilsmeier-Haack reaction .[6] This reaction involves the formylation of an electron-rich heterocycle using a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.

Caption: Vilsmeier-Haack reaction workflow for pyrazole carbaldehyde synthesis.

This protocol is adapted from established procedures for similar pyrazole carbaldehydes.[7][8]

Objective: To synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Materials:

-

N,N-dimethylformamide (DMF)

-

Phosphorous oxychloride (POCl₃)

-

3,5-dimethyl-1-phenyl-1H-pyrazole

-

Crushed ice and water

-

Ethanol (for recrystallization)

Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and stirrer, cool a solution of DMF (20 mmol) in an ice bath to 0-5 °C.

-

Vilsmeier Reagent Formation: Add freshly distilled phosphorous oxychloride (10 mmol) dropwise to the cold DMF with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C.

-

Addition of Pyrazole: Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in DMF (15 ml). Add this solution dropwise to the Vilsmeier reagent, ensuring the temperature remains between 0-5 °C.[8]

-

Reaction: After the addition is complete, remove the ice bath and heat the resulting mixture under reflux for 1 hour.[8]

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200g of crushed ice with continuous stirring.

-

Precipitation and Isolation: After stirring for 15 minutes, a precipitate will form. Collect the solid product by vacuum filtration.

-

Purification: Recrystallize the crude product from aqueous ethanol to yield the pure aldehyde as needles.[8]

-

Validation: Confirm the structure and purity using NMR, MS, and melting point analysis.

Key Derivatization Reactions

The aldehyde group is a gateway to a vast chemical space. The following diagram illustrates primary derivatization pathways.

Caption: Major synthetic routes for derivatizing the pyrazole carbaldehyde core.

These reactions—reductive amination, condensation to form Schiff bases and hydrazones, Wittig olefination, and multicomponent reactions—are fundamental in medicinal chemistry for rapidly building molecular diversity and performing SAR studies.

Chapter 3: Applications in Drug Discovery and Development

Derivatives of the pyrazole carbaldehyde scaffold have demonstrated significant potential across multiple therapeutic areas.

Anticancer Activity

Pyrazole derivatives are potent anticancer agents, often functioning as kinase inhibitors.[2][9] Kinases are crucial nodes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Mechanism Insight: Aurora Kinase Inhibition Aurora kinases are essential for cell division (mitosis), and their overexpression is common in many tumors. N-1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have shown potent, nanomolar inhibition of Aurora-A kinase, leading to cell cycle arrest and apoptosis in cancer cell lines.[9]

Caption: Simplified signaling pathway showing Aurora A kinase inhibition.

Table 2: Example Anticancer Activity of Pyrazole Derivatives

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Source |

| Pyrazole-linked peptidomimetic | A549 (Lung) | 36.12 µM | [9] |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | HCT116 (Colon) | 0.39 µM | [9] |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | MCF-7 (Breast) | 0.46 µM | [9] |

| 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 µM | [10][11] |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 µM | [10][11] |

Anti-inflammatory Properties

Chronic inflammation is an underlying factor in many diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Pyrazole derivatives, including carbaldehyde analogues, have been developed as potent anti-inflammatory agents.[12] A series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard preclinical test for acute inflammation.[12]

Antimicrobial Applications

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class. Certain aniline-derived pyrazoles and trifluoromethyl-substituted pyrazoles show potent and selective activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] These compounds are effective not only at inhibiting bacterial growth but also at eradicating biofilms, which are a major cause of persistent infections.[2]

Chapter 4: Bioanalytical and Screening Protocols

In Vitro Assay: Cell Viability (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][11]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a pyrazole derivative against a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast cancer cell line

-

DMEM media with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound (pyrazole derivative) dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

In Silico Screening: Molecular Docking

Before committing to costly synthesis, molecular docking can predict how a designed derivative might bind to a protein target.

Objective: To predict the binding mode and affinity of a novel pyrazole derivative in the active site of Aurora A kinase.

Workflow:

-

Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Design: Build the 3D structure of the pyrazole derivative using chemical drawing software and perform energy minimization.

-

Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger Maestro) to place the flexible ligand into the defined active site of the rigid protein. The software will generate multiple possible binding poses.

-

Scoring and Analysis: The software calculates a "docking score" for each pose, estimating the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. This provides a rational basis for prioritizing which compounds to synthesize.[12]

Chapter 5: Conclusion and Future Outlook

The this compound scaffold is a powerful and versatile starting point for the development of novel therapeutics. Its robust and accessible chemistry, combined with the proven biological relevance of the pyrazole core, makes it an area of high interest for drug discovery professionals. The aldehyde handle provides a gateway for generating vast chemical diversity, enabling thorough exploration of structure-activity relationships.

Future research will likely focus on:

-

Multicomponent Reactions: Leveraging the aldehyde in complex, one-pot reactions to rapidly build novel heterocyclic systems with unique 3D shapes.[1]

-

Targeted Covalent Inhibitors: Designing derivatives that can form a covalent bond with a specific residue in a target protein, leading to increased potency and duration of action.

-

Fragment-Based Drug Discovery (FBDD): Using the core pyrazole aldehyde as a starting fragment and growing it into a potent lead based on structural information from biophysical screening methods.

By integrating rational design, efficient synthesis, and rigorous biological evaluation, the derivatives and analogues of this compound will undoubtedly continue to yield promising candidates for treating a wide range of human diseases.

References

-

1,5-dimethyl-1H-pyrazole-4-carbaldehyde | C6H8N2O | CID 579643 - PubChem. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

-

1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem. [Link]

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. [Link]

-

1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC - NIH. [Link]

-

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. [Link]

-

1,5-Dimethylpyrazole | C5H8N2 | CID 136502 - PubChem. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Link]

-

4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study - ResearchGate. [Link]

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). - ResearchGate. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde, a key building block in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles of solubility, offering a predictive analysis based on the compound's physicochemical properties. The core of this guide is a detailed, field-proven experimental protocol for determining thermodynamic solubility using the universally recognized shake-flask method, grounded in the principles of OECD Guideline 105. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for handling and utilizing this compound in various solvent systems.

Introduction and Physicochemical Profile

This compound is a heterocyclic organic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[1][2] It typically presents as a solid at room temperature.[1][2] The structure, featuring a disubstituted pyrazole ring appended with a carbaldehyde functional group, is of significant interest in the synthesis of complex molecular scaffolds for drug discovery. Understanding its solubility is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation for biological screening.[3][4] Low solubility can lead to unreliable results in in-vitro testing and present significant challenges for bioavailability.[3][4]

Key Physicochemical Properties:

-

Molecular Formula: C₆H₈N₂O

-

Molecular Weight: 124.14[2]

-

Structure: A pyrazole ring (an aromatic five-membered heterocycle with two adjacent nitrogen atoms), N-methylated at position 1, C-methylated at position 4, and substituted with a formyl (carbaldehyde) group at position 5.

The molecule's structure suggests a moderate polarity. The nitrogen atoms in the pyrazole ring and the oxygen atom of the carbonyl group are capable of acting as hydrogen bond acceptors, imparting polar character. Conversely, the two methyl groups and the hydrocarbon backbone of the ring contribute to its non-polar nature. This duality predicts a nuanced solubility profile, with limited solubility in highly non-polar or highly polar solvents and preferential solubility in solvents of intermediate polarity.

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can forecast the solubility behavior of this compound across a spectrum of common laboratory solvents.[5] This predictive framework is essential for guiding solvent selection in experimental design prior to quantitative determination.

| Solvent Class | Example Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | ~2.0 - 2.4 | Low to Insoluble | The significant polarity imparted by the pyrazole ring and aldehyde group is unlikely to be overcome by these non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | ~9.1 - 47 | Moderate to High | These solvents effectively solvate the molecule. DCM, EtOAc, and THF interact well with its moderate polarity. Highly polar aprotic solvents like DMSO are excellent at dissolving a wide range of organic compounds and are predicted to be very effective. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | ~33, ~24, ~80 | Moderate (Alcohols), Very Low (Water) | The lower alcohols can engage in hydrogen bonding and have sufficient non-polar character to dissolve the compound. Water, being highly polar and forming a strong hydrogen-bonding network, is expected to be a poor solvent for this molecule, a common trait for many small organic compounds.[6] |

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method